molecular formula C14H19N3O4S B5418062 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)piperazine-2-carboxylic acid

4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)piperazine-2-carboxylic acid

カタログ番号 B5418062
分子量: 325.39 g/mol
InChIキー: ICZCGDIKAOBHFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)piperazine-2-carboxylic acid, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and function of B cells and other immune cells.

科学的研究の応用

4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)piperazine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, suppressing the activity of immune cells involved in autoimmune disorders, and reducing inflammation in various animal models.

作用機序

4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)piperazine-2-carboxylic acid is a potent and selective inhibitor of the protein kinase BTK, which is a key regulator of B cell receptor signaling and plays a crucial role in the development and function of B cells and other immune cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that are involved in the growth, proliferation, and survival of cancer cells and the activity of immune cells involved in autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent biochemical and physiological effects in various preclinical studies. In cancer cells, this compound inhibits the activity of signaling pathways involved in cell growth and proliferation, leading to cell cycle arrest and apoptosis. In immune cells, this compound suppresses the activity of B cells and other immune cells involved in autoimmune disorders and inflammatory diseases, leading to a reduction in inflammation and disease symptoms.

実験室実験の利点と制限

4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)piperazine-2-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to inhibit downstream signaling pathways involved in cancer and autoimmune disorders, and its potential to reduce inflammation in various disease models. However, this compound also has some limitations, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.

将来の方向性

There are several future directions for the research and development of 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)piperazine-2-carboxylic acid. One direction is to investigate the potential of this compound in combination with other drugs for the treatment of cancer and autoimmune disorders. Another direction is to optimize the pharmacokinetic properties of this compound to improve its efficacy and reduce its toxicity. Finally, further studies are needed to understand the long-term effects of this compound on the immune system and other physiological processes.

合成法

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)piperazine-2-carboxylic acid involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the dihydroisoquinoline ring system, which is achieved by a palladium-catalyzed coupling reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

特性

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c18-14(19)13-10-17(8-6-15-13)22(20,21)16-7-5-11-3-1-2-4-12(11)9-16/h1-4,13,15H,5-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZCGDIKAOBHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)N3CCNC(C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。